7-Ethyl-2,3,6-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Description
Properties
Molecular Formula |
C11H19N3 |
|---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
7-ethyl-2,3,6-trimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C11H19N3/c1-5-10-7(2)6-12-11-8(3)9(4)13-14(10)11/h7,10,12H,5-6H2,1-4H3 |
InChI Key |
PRSQSDYFIDHHPD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(CNC2=C(C(=NN12)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl-2,3,6-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by the condensation with an appropriate aldehyde to form the pyrimidine ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and automated systems can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
7-Ethyl-2,3,6-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
7-Ethyl-2,3,6-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Industry: Utilized in the development of new materials with specific optical properties.
Mechanism of Action
The mechanism of action of 7-Ethyl-2,3,6-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . The pathways involved include the disruption of the CDK2/cyclin A2 complex, leading to altered cell cycle progression .
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Observations :
- Synthetic Efficiency : The target compound’s 42.2% yield is moderate compared to trifluoromethyl derivatives (50–85% via cross-coupling) .
- Regioselectivity : Bromination and iodination reactions favor substitution at position 6 over 7 in certain precursors , while trifluoromethyl groups are introduced via Suzuki–Miyaura coupling .
Physicochemical Properties
Substituents significantly influence solubility, stability, and electronic properties:
Table 2: Predicted Physicochemical Properties
Notes:
Reactivity and Functionalization
- Halogenated Derivatives : 3-Bromo-2,6-dimethyl-... serves as an intermediate for cross-coupling reactions (e.g., Suzuki) .
- Trifluoromethyl Derivatives : 7-Trifluoromethyl-2-methyl-... undergoes regioselective C-3 functionalization via palladium catalysis .
- Ketone Derivatives : 7-Ethyl-2,6-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one (CAS 1566465-99-3) contains a ketone at position 5, enabling further oxidation or reduction .
Biological Activity
7-Ethyl-2,3,6-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . Its molecular weight is approximately 202.25 g/mol. The compound features a pyrazolo[1,5-a]pyrimidine core structure which is known for its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance:
- Inhibition of Cancer Cell Proliferation : Compounds related to this class have shown promising results against various cancer cell lines. For example, derivatives exhibited IC50 values ranging from 7.01 µM to 14.31 µM against HeLa and MCF-7 cell lines respectively .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of topoisomerase IIa and disruption of microtubule dynamics .
Kinase Inhibition
The compound has been investigated for its role as a kinase inhibitor:
- Selectivity and Potency : Certain derivatives have demonstrated sub-nanomolar potency against specific kinases involved in cancer progression. For example, compounds with modifications at the C(5) position showed significant selectivity towards PI3Kδ isoforms with IC50 values as low as 18 nM .
Case Studies
| Study | Compound | Target | IC50 Value | Notes |
|---|---|---|---|---|
| Wang et al., 2022 | Compound 6 | PI3Kδ | 18 nM | High selectivity among PI3K isoforms |
| Recent Research | Compound A549 | Autophagy in A549 cells | - | Induced autophagy without apoptosis |
| Clinical Trials | Various derivatives | Multiple cancer cell lines | 7.01 - 14.31 µM | Effective against HeLa and MCF-7 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinase Activity : By occupying the ATP-binding site of kinases like ABL and others involved in tumor growth.
- Disruption of Microtubule Dynamics : Leading to cell cycle arrest and subsequent apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
